molecular formula C12H25N3 B2821304 N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine CAS No. 349535-19-9

N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine

Cat. No.: B2821304
CAS No.: 349535-19-9
M. Wt: 211.353
InChI Key: VWGYBRUABNUUGR-UHFFFAOYSA-N
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Description

N-Methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine is a chemical compound with the molecular formula C11H23N3. It is a secondary amine derivative of piperidine, featuring two methyl groups and a piperidine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: One common synthetic route involves the reductive amination of 1-methylpiperidin-4-one with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

  • N-Methylation: Another method is the N-methylation of 1-(1-methylpiperidin-4-yl)piperidin-4-amine using methyl iodide in the presence of a base like triethylamine.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reductive amination processes, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form N-oxide derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine.

  • Substitution: this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: Reducing agents like sodium cyanoborohydride or lithium aluminum hydride are employed.

  • Substitution: Nucleophiles such as alkyl halides and bases like triethylamine are used.

Major Products Formed:

  • N-oxides: Resulting from oxidation reactions.

  • Amines: Resulting from reduction reactions.

  • Substituted derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: It is used in the study of biological systems, particularly in the modulation of neurotransmitter activity.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting central nervous system disorders.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The compound may modulate neurotransmitter activity by binding to specific receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

  • N-Methylpiperidine: A simpler derivative lacking the additional piperidine ring.

  • Piperidine: The parent compound without any methyl groups.

  • N-Methyl-1-(1-methylpiperidin-4-yl)methanamine: A structurally related compound with a methanamine group instead of a piperidin-4-amine group.

Uniqueness: N-Methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine is unique due to its dual piperidine rings and the presence of two methyl groups, which contribute to its distinct chemical and biological properties.

This compound's versatility and unique structure make it a valuable tool in various scientific and industrial fields. Its applications range from chemical synthesis to potential therapeutic uses, highlighting its importance in ongoing research and development.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c1-13-11-3-9-15(10-4-11)12-5-7-14(2)8-6-12/h11-13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGYBRUABNUUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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